

# AZD9056: A Technical Review of its Investigation in Chronic Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZD9056** is a potent and selective, orally bioavailable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation, particularly in the activation of the NLRP3 inflammasome and the subsequent release of the proinflammatory cytokines interleukin- $1\beta$  (IL- $1\beta$ ) and interleukin-18 (IL-18).[3][4] This mechanism has positioned **AZD9056** as a therapeutic candidate for a range of chronic inflammatory diseases. This technical guide provides an in-depth review of the key studies investigating **AZD9056**, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

# Mechanism of Action: Targeting the P2X7-NLRP3 Inflammasome Pathway

**AZD9056** exerts its anti-inflammatory effects by blocking the P2X7 receptor, a key step in the inflammasome activation cascade. In response to cellular danger signals, such as high extracellular ATP, the P2X7 receptor is activated, leading to potassium efflux and the assembly of the NLRP3 inflammasome. This multi-protein complex then facilitates the cleavage of procaspase-1 to its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. By antagonizing the P2X7 receptor, **AZD9056** aims to inhibit this entire



downstream signaling pathway, thereby reducing the production of potent inflammatory mediators.



Click to download full resolution via product page

Caption: AZD9056 Mechanism of Action. Max Width: 760px.

# **Clinical Studies in Chronic Inflammatory Diseases**

**AZD9056** has been evaluated in several clinical trials for various chronic inflammatory conditions. The following sections summarize the key findings and experimental designs.

#### **Rheumatoid Arthritis**

Two key clinical trials, a Phase IIa and a Phase IIb study, evaluated the efficacy and safety of **AZD9056** in patients with active rheumatoid arthritis (RA) who had an inadequate response to methotrexate or sulfasalazine.[5][6][7]

- Study Design: Both studies were randomized, double-blind, placebo-controlled, parallel-group trials.
- Patient Population: Patients with active RA receiving methotrexate or sulphasalazine.
- Phase IIa: An ascending-dose trial in two cohorts (n=75) with AZD9056 administered daily for 4 weeks.[5][7]



- Phase IIb: Patients (n=385 randomized, 383 treated) received treatment for 6 months with one of four doses of **AZD9056** (50, 100, 200, or 400 mg orally once daily), matching placebo, or open-label subcutaneous etanercept (50 mg once a week).[5][7]
- Primary Outcome: The primary endpoint for both studies was the American College of Rheumatology 20% response criteria (ACR20).[5][7]

| Study<br>Phase | Treatment<br>Group     | N                            | Primary<br>Endpoint<br>(ACR20<br>Response)                                         | Key<br>Secondary<br>Endpoints                                                                           | Reference |
|----------------|------------------------|------------------------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-----------|
| Phase IIa      | AZD9056 400<br>mg/day  | Cohort size<br>not specified | 65%                                                                                | Significant reduction in swollen and tender joint count vs. placebo. No effect on acute-phase response. | [5][7]    |
| Placebo        | 27%                    | [5][7]                       |                                                                                    |                                                                                                         |           |
| Phase IIb      | AZD9056 (all<br>doses) | 383 (total<br>treated)       | No clinically or statistically significant effect relative to placebo at 6 months. | No significant effect on secondary endpoints.                                                           | [5][7]    |
| Placebo        | [5][7]                 |                              |                                                                                    |                                                                                                         |           |

Despite promising results in the Phase IIa study, the larger Phase IIb trial did not demonstrate a significant clinical benefit of **AZD9056** in patients with RA.[5][7] In both studies, **AZD9056** was well-tolerated up to 400 mg/day.[5][7]





Click to download full resolution via product page

Caption: Rheumatoid Arthritis Phase IIb Clinical Trial Workflow. Max Width: 760px.



#### **Crohn's Disease**

A Phase IIa study investigated the efficacy and safety of **AZD9056** in adults with moderately to severely active Crohn's disease (CD).[8][9][10]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[8][9]
- Patient Population: 34 patients with moderately to severely active CD, defined by a Crohn's Disease Activity Index (CDAI) of at least 220.[8]
- Treatment: Patients were randomized in a 2:1 ratio to receive either 200 mg of AZD9056 orally once daily for 28 days or a matching placebo.[8][9]
- Primary Endpoint: The primary outcome was the change in CDAI from baseline at day 28.[8]
  [9]
- Secondary Endpoints: Included clinical remission (CDAI < 150), CDAI 70 response, and changes in quality of life measures (Short Form 36 and Inflammatory Bowel Disease Questionnaire), serum C-reactive protein (CRP), and fecal calprotectin.[8][9]



| Parameter                             | AZD9056<br>(n=24)                              | Placebo (n=10)                                 | P-value | Reference |
|---------------------------------------|------------------------------------------------|------------------------------------------------|---------|-----------|
| Change in CDAI from Baseline          |                                                |                                                |         |           |
| Baseline Mean<br>CDAI                 | 311                                            | 262                                            | [8]     |           |
| Mean CDAI at<br>Day 28                | 242                                            | 239                                            | 0.049   | [8]       |
| Clinical<br>Remission (CDAI<br>< 150) | 5 (24%)                                        | 1 (11%)                                        | 0.43    | [8]       |
| Clinical<br>Response (CDAI<br>70)     | 11 (52%)                                       | 2 (22%)                                        | 0.13    | [8]       |
| Inflammatory<br>Biomarkers            | No decrease in serum CRP or fecal calprotectin | No decrease in serum CRP or fecal calprotectin | N/A     | [8]       |

The study suggested that **AZD9056** may improve symptoms in patients with moderate-to-severe CD, particularly in the CDAI subcomponents of pain and general well-being.[8] However, the lack of change in inflammatory biomarkers raises questions about its anti-inflammatory potential in this patient population.[8] **AZD9056** was well-tolerated with no serious adverse events reported.[8]

### Other Inflammatory Diseases

**AZD9056** has also been investigated in other chronic inflammatory conditions, including osteoarthritis and hidradenitis suppurativa.

Osteoarthritis: In a preclinical study using a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, AZD9056 demonstrated pain-relieving and anti-inflammatory effects.
 [11] Treatment with AZD9056 reversed the MIA-induced upregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), matrix metalloproteinase-13 (MMP-13), substance P, and



prostaglandin E2 in cartilage tissues.[11] The study also suggested that **AZD9056** inhibits the activation of the NF-kB pathway in this model.[11]

Hidradenitis Suppurativa: A Phase 2 trial of AZD9056 in hidradenitis suppurativa has been completed.[12] While the title of a forthcoming publication suggests no significant effect on clinical disease activity, it also indicates a restoration of cytokine production in peripheral blood mononuclear cells, hinting at a potential immunomodulatory effect.[12] Detailed quantitative data from this trial are not yet widely available.

### **Preclinical and In Vitro Studies**

A number of preclinical and in vitro studies have elucidated the pharmacological profile and mechanism of action of **AZD9056**.

- P2X7 Receptor Antagonism: **AZD9056** is a potent antagonist of the P2X7 receptor, with an IC50 of 11.2 nM in a HEK-hP2X7 cell line.[13]
- Inhibition of IL-1β Release: In ex vivo cultures of lipopolysaccharide (LPS)-primed human monocytes stimulated with the P2X7 agonist BzATP, **AZD9056** effectively inhibited the release of IL-1β and IL-18.[4]
- Animal Models of Arthritis: In a rat streptococcal cell wall (SCW)-induced arthritis model, inhibition of the P2X7 receptor led to reduced articular inflammation and erosive progression, although no effect on acute-phase responses was observed.[4]

## Safety and Tolerability

Across the clinical trials in rheumatoid arthritis and Crohn's disease, **AZD9056** was generally well-tolerated at doses up to 400 mg per day.[5][7][8] No serious adverse events were reported in the Phase IIa Crohn's disease study.[8]

#### Conclusion

**AZD9056**, a selective P2X7 receptor antagonist, has been investigated in a range of chronic inflammatory diseases with a sound biological rationale based on its ability to inhibit the NLRP3 inflammasome pathway. While preclinical and early clinical data showed promise, particularly in rheumatoid arthritis, larger confirmatory trials did not demonstrate significant clinical efficacy in



this indication. In Crohn's disease, **AZD9056** showed potential for symptomatic improvement, but without a corresponding reduction in inflammatory biomarkers. The results from the hidradenitis suppurativa trial will provide further insights into the therapeutic potential of targeting the P2X7 receptor. The discrepancy between the clear mechanism of action and the clinical outcomes highlights the complexity of these chronic inflammatory diseases and the challenges of translating preclinical findings to clinical success. Further research may be warranted to identify specific patient populations or disease states where P2X7 receptor antagonism could be a viable therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. AZD9056 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AZD-9056 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Safety and Efficacy of an Oral Inhibitor of the Purinergic Receptor P2X7 in Adult Patients with Moderately to Severely Active Crohn's Disease: A Randomized Placebo-controlled, Double-blind, Phase IIa Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective P2X7 receptor antagonists for chronic inflammation and pain PMC [pmc.ncbi.nlm.nih.gov]



- 10. Efficacy and safety of AZD9056 200 mg once daily versus placebo in adult patients with active Crohn's disease A randomized, pilot, double-blind, four week parallel-group, multicentre, phase II study [astrazenecaclinicaltrials.com]
- 11. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways
  in the cartilage tissue of rats with osteoarthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The P2X7-NLRP3 inflammasome inhibitor AZD9056 has no significant effect on hidradenitis suppurativa clinical disease activity but restores cytokine production in peripheral blood mononuclear cells: Results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [AZD9056: A Technical Review of its Investigation in Chronic Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666244#review-of-azd9056-studies-in-chronic-inflammatory-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com